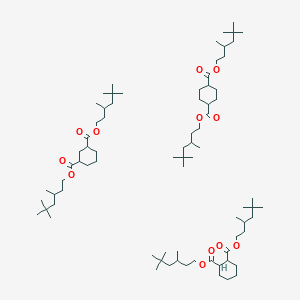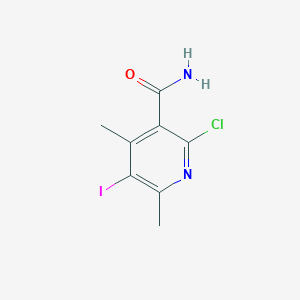
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide
Overview
Description
“2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide” is a chemical compound with the CAS Number: 2197061-58-6 . It has a molecular weight of 310.52 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-chloro-5-iodo-4,6-dimethylnicotinamide . The InChI Code for this compound is 1S/C8H8ClIN2O/c1-3-5 (8 (11)13)7 (9)12-4 (2)6 (3)10/h1-2H3, (H2,11,13) .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in its physical form .Scientific Research Applications
Synthesis and Antimicrobial Activity
New pyridothienopyrimidines and pyridothienotriazines, potentially including structures similar to 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide, were synthesized and their in vitro antimicrobial activities tested. The study provided insights into the antimicrobial potential of these compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Allosteric Modulation of CB1
A study on indole-2-carboxamides, structurally related to this compound, highlighted the structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), offering insights into the design of potent CB1 allosteric modulators (Khurana et al., 2014).
Synthesis Improvement
An improvement in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, closely related to the chemical , has been reported. This study explored optimal reaction conditions, significantly enhancing the yield and purity of the target product (Song, 2007).
Halogen Shuffling in Pyridines
Research into the selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, which shares similarities with this compound, explored reactions leading to various iodo derivatives. This work highlights the versatility of halogen shuffling for chemical synthesis (Mongin et al., 1998).
Mechanism of Action
Mode of Action
The mode of action of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level need to be investigated.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide adenine dinucleotide (NAD+)-dependent deacetylases, which are enzymes involved in the regulation of gene expression and cellular metabolism. The interaction between this compound and these enzymes can lead to changes in their catalytic activity, affecting downstream biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of key proteins in this pathway, this compound can impact cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in gene expression and cellular metabolism. In in vivo studies, the temporal effects of this compound can vary depending on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects on cellular function and biochemical pathways. At higher doses, it may cause toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. It is important to carefully monitor the dosage and administration of this compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the biological system and experimental conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, with higher concentrations observed in certain tissues and organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. The subcellular distribution of this compound can vary depending on the cell type and experimental conditions .
properties
IUPAC Name |
2-chloro-5-iodo-4,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2O/c1-3-5(8(11)13)7(9)12-4(2)6(3)10/h1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXXOYPKHODORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



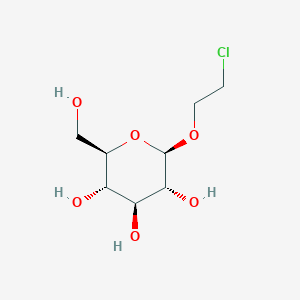
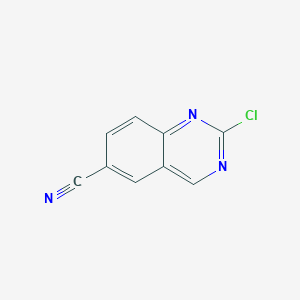

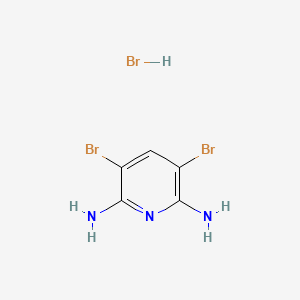
![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)

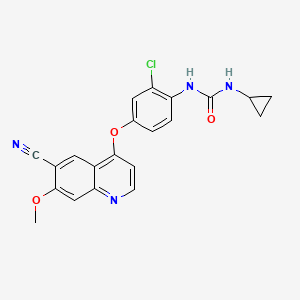
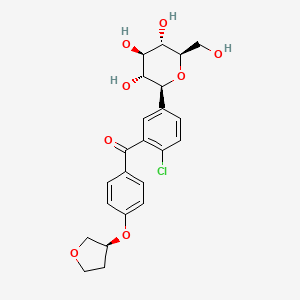

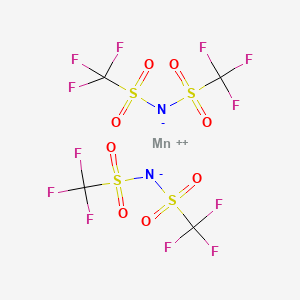

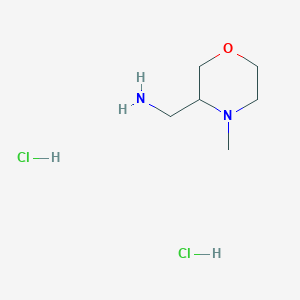
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
